Phenol, 2-cyclopropyl-6-isopropyl-
Description
Phenol, 2-isopropyl-6-propyl (CAS RN: Not explicitly provided in evidence; synonyms include 2-(1-Methylethyl)-6-propylphenol and 2-Isopropyl-6-n-propylphenol) is a substituted phenolic compound with the molecular formula C₁₂H₁₈O and an average molecular mass of 178.27 g/mol . Its structure features an isopropyl group (-CH(CH₃)₂) at the 2-position and a propyl group (-CH₂CH₂CH₃) at the 6-position of the phenolic ring. This substitution pattern influences its physicochemical properties, such as solubility, boiling point, and reactivity, which are critical for applications in industrial synthesis and laboratory research .
Properties
CAS No. |
74926-96-8 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-cyclopropyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C12H16O/c1-8(2)10-4-3-5-11(12(10)13)9-6-7-9/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI Key |
IBRFCFDKAWTDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. One common method for preparing phenols is through the oxidation of cumene (isopropylbenzene) in the presence of air to form cumene hydroperoxide, which is then hydrolyzed with an aqueous acid to yield phenol and acetone . For the specific synthesis of Phenol, 2-cyclopropyl-6-isopropyl-, additional steps would be required to introduce the cyclopropyl and isopropyl groups onto the benzene ring.
Industrial Production Methods
Industrial production of phenols often involves large-scale oxidation processes. The cumene process is widely used, where cumene is oxidized to cumene hydroperoxide and subsequently cleaved to produce phenol and acetone. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-cyclopropyl-6-isopropyl-, like other phenols, undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Electrophilic Aromatic Substitution: Bromine (Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Brominated, nitrated, or sulfonated phenols
Scientific Research Applications
Phenol, 2-cyclopropyl-6-isopropyl-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 2-cyclopropyl-6-isopropyl-, involves its interaction with various molecular targets and pathways. Phenols are known to exert their effects through the formation of phenoxyl radicals, which can react with free radicals and other reactive species, thereby exhibiting antioxidant properties . Additionally, phenols can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Phenol Derivatives
Key Observations:
- Substituent Diversity: The presence of electron-donating groups (e.g., isopropyl, methoxy) in 2-isopropyl-6-propylphenol enhances its stability but reduces electrophilic reactivity compared to halogenated derivatives like 4-chloro-2-methyl-6-pyrrolidinylphenol, which exhibit higher bioactivity due to the chloro group .
- Regulatory Landscape: While 2-isopropyl-6-propylphenol lacks comprehensive safety data, derivatives like the EPA-regulated 2-[[[3-(dimethylamino)propyl]amino]methyl]-6-methylphenol require strict reporting for industrial applications .
Physicochemical Properties
- Solubility: The hydrophobic isopropyl and propyl groups in 2-isopropyl-6-propylphenol limit water solubility, favoring organic solvents like ethanol or dichloromethane. In contrast, the methoxy and amino groups in 2-methoxy-6-aminomethylphenol improve polar solvent compatibility .
- Boiling Point: Substituted phenols generally exhibit higher boiling points than phenol itself (181°C). For example, 2-isopropyl-6-propylphenol likely boils above 250°C due to increased molecular weight and van der Waals interactions .
Toxicological and Environmental Profiles
- 4-Chloro-2-methyl-6-pyrrolidinylphenol: Chlorinated phenols are often persistent in ecosystems, necessitating stringent disposal protocols under EPA guidelines .
Q & A
Q. How can the solubility of 2-cyclopropyl-6-isopropylphenol in organic solvents be systematically evaluated?
To assess solubility, prepare solutions in solvents like isopropyl alcohol or ethanol at varying concentrations (e.g., 0.25 mg/mL) using gravimetric analysis. Quantify via HPLC or UV-Vis spectroscopy with calibration curves derived from standard solutions. Ensure homogeneity using vortex mixing (15–30 seconds) and validate reproducibility through triplicate trials .
Q. What methodological approaches are recommended for determining the crystal structure of 2-cyclopropyl-6-isopropylphenol?
Employ single-crystal X-ray diffraction. Use SHELXS/SHELXD for phase solution and SHELXL for refinement. Key steps include:
Q. How can researchers optimize the extraction of 2-cyclopropyl-6-isopropylphenol from biological matrices?
Apply ultrasound-assisted extraction (UAE) with variable optimization:
- Test solvent polarity (e.g., water-ethanol mixtures).
- Adjust solvent-to-solid ratios (e.g., 10:1–50:1 mL/g).
- Optimize time (10–60 minutes) and temperature (25–60°C). Quantify total phenolic content via Folin-Ciocalteu assay and validate with antioxidant activity assays (e.g., DPPH) .
Advanced Research Questions
Q. How can contradictory adsorption data for 2-cyclopropyl-6-isopropylphenol on activated carbons be resolved?
Analyze isotherm data using multi-model fitting (Freundlich, Langmuir, Dubinin–Radushkevich). Compare statistical parameters (R², RMSE, AIC) to identify the best-fit model. For mechanistic insights, apply statistical physics models (e.g., Liu isotherm) to assess monolayer vs. multilayer adsorption and ligand-receptor interactions .
Q. What strategies mitigate discrepancies between experimental and computational thermodynamic parameters in adsorption studies?
- Validate experimental conditions (pH, ionic strength, temperature) against computational assumptions.
- Use molecular dynamics (MD) simulations to model solvent effects and surface heterogeneity.
- Cross-reference calorimetric data (e.g., ΔH from van’t Hoff plots) with density functional theory (DFT) calculations .
Q. How should environmental exposure assessments for 2-cyclopropyl-6-isopropylphenol account for bioaccumulation risks?
Follow the U.S. EPA High Production Volume (HPV) framework:
- Compile data on octanol-water partition coefficients (log Kₒw) and biodegradation half-lives.
- Conduct species-specific bioassays (e.g., Daphnia magna LC₅₀).
- Integrate stakeholder input (e.g., industry reports) to verify use patterns and disposal routes .
Q. What experimental designs address challenges in quantifying trace-level 2-cyclopropyl-6-isopropylphenol in environmental samples?
- Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards.
- Perform solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for matrix cleanup.
- Validate recovery rates (85–115%) via spike-and-recovery tests across multiple matrices (e.g., soil, water) .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile inconsistent crystallographic data for 2-cyclopropyl-6-isopropylphenol derivatives?
Q. What statistical methods are critical for interpreting variable outcomes in phenol extraction optimization?
Apply response surface methodology (RSM) with central composite design (CCD):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
